molecular formula C10H12N5NaO11P2 B1140865 CID 135705231 CAS No. 103192-43-4

CID 135705231

カタログ番号: B1140865
CAS番号: 103192-43-4
分子量: 463.17
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

However, Figure 1 from highlights its chemical structure, GC-MS chromatogram, mass spectrum, and fractional distribution in vacuum-distilled essential oil (CIEO) . The compound’s chromatographic profile suggests moderate polarity, with retention behavior and spectral features indicative of a heterocyclic or oxygenated structure. Its presence in multiple distillation fractions (C) implies variability in volatility or molecular weight distribution, which may influence its applications in pharmaceuticals or agrochemicals.

特性

InChI

InChI=1S/C10H13N5O11P2.Na/c11-10-13-8-7(9(18)14-10)12-4-15(8)6(2-17)25-5(1-16)3-24-28(22,23)26-27(19,20)21;/h1-2,4-6H,3H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQWNQWHPHPRBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C(C=O)OC(COP(=O)(O)OP(=O)(O)O)C=O)N=C(NC2=O)N.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5NaO11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585170
Record name PUBCHEM_16219446
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103192-43-4
Record name PUBCHEM_16219446
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of guanosine 5’-diphosphate, periodate oxidized sodium salt typically involves the oxidation of guanosine 5’-diphosphate with sodium periodate. The reaction is carried out in an aqueous solution at a controlled pH and temperature to ensure selective oxidation of the ribose moiety without affecting the guanine base or the phosphate groups. The reaction conditions are optimized to achieve high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels, maintaining stringent control over reaction conditions, and employing purification techniques such as chromatography to isolate the desired product.

化学反応の分析

Types of Reactions

Guanosine 5’-diphosphate, periodate oxidized sodium salt undergoes several types of chemical reactions, including:

    Oxidation: The compound itself is a product of oxidation.

    Reduction: The aldehyde groups introduced by periodate oxidation can be reduced back to hydroxyl groups.

    Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming Schiff bases or other derivatives.

Common Reagents and Conditions

    Oxidation: Sodium periodate is used for the initial oxidation.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce the aldehyde groups.

    Substitution: Various nucleophiles, including amines and hydrazines, can react with the aldehyde groups under mild conditions.

Major Products

    Reduction: The major product of reduction is guanosine 5’-diphosphate.

    Substitution: Depending on the nucleophile used, various Schiff bases or hydrazones can be formed.

科学的研究の応用

Guanosine 5’-diphosphate, periodate oxidized sodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent for studying nucleotide interactions and modifications.

    Biology: The compound is employed in the study of enzyme mechanisms, particularly those involving nucleotide-binding proteins.

    Medicine: It serves as a tool for investigating the biochemical pathways of nucleotides and their analogs.

    Industry: The compound is used in the development of diagnostic assays and as a precursor for other chemically modified nucleotides.

作用機序

The mechanism of action of guanosine 5’-diphosphate, periodate oxidized sodium salt involves its reactivity due to the aldehyde groups introduced by periodate oxidation. These aldehyde groups can form covalent bonds with nucleophiles, making the compound useful for studying enzyme-substrate interactions and protein-nucleotide binding. The molecular targets include nucleotide-binding proteins and enzymes that interact with guanosine derivatives.

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural Analogues: Oscillatoxin Derivatives

identifies oscillatoxin derivatives as structurally related compounds (Figure 1), including:

  • Oscillatoxin D (CID 101283546) : A macrocyclic polyketide with a fused lactone ring.
  • 30-Methyl-oscillatoxin D (CID 185389) : Methylated variant with enhanced lipophilicity.
  • Oscillatoxin E (CID 156582093) and F (CID 156582092) : Differ in hydroxylation patterns and side-chain modifications.
Key Structural Differences:
Property CID 135705231 (Inferred) Oscillatoxin D (CID 101283546) 30-Methyl-oscillatoxin D (CID 185389)
Molecular Backbone Likely linear or small cyclic Macrocyclic lactone Macrocyclic lactone with methyl group
Functional Groups Oxygenated (per GC-MS) Multiple hydroxyl, ketone Methyl, hydroxyl, ketone
Molecular Weight Not specified ~600–800 Da (macrocyclic) ~614 Da

Implications : CID 135705231’s simpler structure may confer higher solubility compared to macrocyclic oscillatoxins, which are typically membrane-permeable but less water-soluble .

Functional Analogues: Bioactive Small Molecules

–12 highlight compounds with similar bioactivity or physicochemical profiles:

Table 1: Comparative Physicochemical Properties
CID / CAS Solubility (mg/ml) Bioavailability Score BBB Permeability CYP Inhibition Key Application
CID 135705231 Data unavailable Inferred moderate Likely low Unknown Agrochemicals, pharma
CAS 1033610-45-5 0.864 0.55 Yes CYP1A2 inhibitor Drug intermediates
CAS 1533-03-5 86.7 0.55 No None Organic synthesis
Oscillatoxin D (CID 101283546) Low (hydrophobic) <0.3 Yes Not reported Toxin research

Functional Insights :

  • Solubility : CID 135705231’s oxygenated structure (per GC-MS) may align with CAS 1533-03-5’s moderate solubility, favoring aqueous-phase reactions.

Methodological Comparisons

Analytical Techniques:
  • CID 135705231 : Characterized via GC-MS and vacuum distillation (), with purity assessed across fractions.
  • Oscillatoxins : Typically analyzed using LC-MS/MS due to high molecular weight and polarity .
  • CAS 1033610-45-5 : Validated via HPLC-UV and NMR, emphasizing synthetic reproducibility .

Q & A

Basic Research Questions

Q. How to formulate a focused research question for CID 135705231 studies?

  • Methodological Steps :

  • Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question's alignment with scientific and practical goals .
  • Apply the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure hypotheses, especially for biomedical studies .
  • Avoid overly broad terms; instead, specify molecular interactions, biological targets, or synthesis pathways (e.g., "How does CID 135705231 modulate [specific receptor] in [cell type] under [condition]?"). Refine scope using literature gaps .
    • Common Pitfalls : Vague questions (e.g., "What is CID 135705231?") lack actionable hypotheses. Replace with mechanistic inquiries, such as "How does structural modification of CID 135705231 affect its binding affinity?" .

Q. What are key considerations in experimental design for CID 135705231?

  • Critical Elements :

  • Controls : Include positive/negative controls (e.g., known agonists/inhibitors) and account for solvent effects in biochemical assays .
  • Reproducibility : Document reagent sources (e.g., vendor, purity), equipment calibration, and environmental conditions (temperature, pH) in the "Materials and Methods" section .
  • Sample Size : Use power analysis to determine statistical validity, particularly for in vivo studies .
    • Example : For toxicity assays, specify cell lines, exposure duration, and viability metrics (e.g., IC50 calculations) .

Q. How to conduct a systematic literature review for CID 135705231 research?

  • Strategies :

  • Database Selection : Use PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "CID 135705231 AND (synthesis OR pharmacokinetics)") .
  • Screening : Filter studies by relevance (e.g., exclude non-peer-reviewed sources) and extract data into tables comparing methodologies, results, and limitations .
  • Gap Analysis : Identify unresolved questions, such as conflicting reports on metabolic pathways .

Advanced Research Questions

Q. How to resolve contradictions in experimental data for CID 135705231?

  • Analytical Approaches :

  • Comparative Analysis : Replicate conflicting studies under identical conditions (e.g., buffer composition, assay type) to isolate variables .
  • Statistical Validation : Apply multivariate regression or ANOVA to assess whether discrepancies arise from technical variability or biological heterogeneity .
  • Mechanistic Hypotheses : Propose competing models (e.g., allosteric vs. orthosteric binding) and test via mutagenesis or structural studies .
    • Case Study : If two papers report divergent IC50 values, re-evaluate purity (via HPLC), ligand stability, or assay interference (e.g., fluorescent compounds in absorbance assays) .

Q. What advanced methodologies are used in synthesizing CID 135705231?

  • Techniques :

  • Stereoselective Synthesis : Employ asymmetric catalysis (e.g., chiral ligands) to control enantiomeric purity, critical for pharmacological activity .
  • Scalable Purification : Optimize column chromatography gradients or crystallization conditions to enhance yield without compromising purity .
  • Analytical Validation : Use LC-MS, NMR (1H/13C), and X-ray crystallography to confirm structural integrity .
    • Troubleshooting : Address low yields by modifying reaction solvents (e.g., DMF vs. THF) or protecting groups .

Q. How to ensure reproducibility in CID 135705231 experiments?

  • Best Practices :

  • Protocol Standardization : Publish detailed step-by-step workflows, including instrument settings (e.g., centrifugation speed, wavelength) .
  • Data Transparency : Share raw datasets (e.g., NMR spectra, chromatograms) in supplementary materials .
  • Collaborative Validation : Partner with independent labs to replicate key findings, reducing bias .
    • Documentation Example : Provide exact molar ratios in synthesis protocols and storage conditions (e.g., -80°C vs. room temperature) for bioactive samples .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。